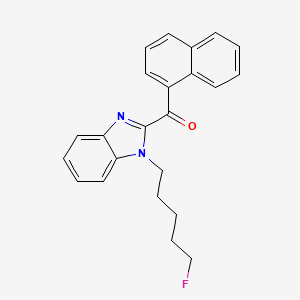

Fubimina

描述

FUBIMINA, also known as BIM-2201, BZ-2201, and FTHJ, is a synthetic cannabinoid that is the benzimidazole analog of AM-2201 . It has been used as an active ingredient in synthetic cannabis products . It was first identified in Japan in 2013 .

Molecular Structure Analysis

FUBIMINA has a molecular formula of C23H21FN2O . Its average mass is 360.424 Da and its monoisotopic mass is 360.163788 Da .Chemical Reactions Analysis

FUBIMINA was incubated in human hepatocytes for 3 hours, and 35 metabolites were identified . These metabolites were generated by oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, glucuronidation, and their combinations .Physical And Chemical Properties Analysis

FUBIMINA has a density of 1.2±0.1 g/cm3, a boiling point of 561.4±52.0 °C at 760 mmHg, and a flash point of 293.3±30.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .科学研究应用

Metabolism Studies in Human Hepatocytes

Fubimina has been studied for its metabolism in human hepatocytes. Researchers aim to characterize its metabolism, recommend optimal metabolites to confirm its consumption, and propose strategies to distinguish between intakes of Fubimina and its isomer THJ-2201 . This research is crucial for forensic toxicology to identify specific isomer intake, which can be challenging due to the identical molecular weights and product ions of isomers and their major metabolites .

Differentiation of Isomeric Synthetic Cannabinoids

The ability to differentiate Fubimina from its isomer THJ-2201 is significant in legal contexts, as different isomers may have different legal statuses. High-resolution mass spectrometry (HR-MS) approaches have been developed to distinguish these isomers by their retention times and specific product ion spectra .

Binding and Activation of Cannabinoid Receptors

Fubimina has been examined for its binding and activation of CB1 and CB2 receptors. Studies have shown that it binds to and activates these receptors, producing effects similar to Δ9-tetrahydrocannabinol (Δ9-THC), which suggests its potential for abuse . However, this also indicates its usefulness as a research tool to understand the endocannabinoid system and the effects of synthetic cannabinoids .

Pharmacological Effects in Animal Models

In vivo studies have been conducted to assess the pharmacological effects of Fubimina in mice. These studies have observed locomotor suppression, antinociception, hypothermia, and catalepsy, which are indicative of the compound’s impact on the central nervous system .

Synthetic Cannabinoid Abuse and Public Health

Fubimina’s potential for abuse has been a subject of research due to its strong cannabimimetic effects. Understanding its effects can contribute to public health knowledge, especially concerning the toxicity and safety issues associated with synthetic cannabinoid abuse .

Development of Analytical Techniques

The study of Fubimina has led to the development of analytical techniques to identify and quantify its presence in biological samples. This is essential for both clinical toxicology and law enforcement to monitor and control the use of synthetic cannabinoids .

作用机制

Target of Action

Fubimina, also known as BIM-2201, BZ-2201, and FTHJ, is a synthetic cannabinoid . It primarily targets the CB2 receptor , acting as a reasonably potent agonist . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.

Mode of Action

Fubimina interacts with its target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell. Fubimina has a 12x selectivity over the CB1 receptor , meaning it prefers to bind to the CB2 receptor. This selectivity can lead to specific physiological effects.

Pharmacokinetics

A study has characterized fubimina metabolism in human hepatocytes . The study identified 35 metabolites generated by oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, glucuronidation, and their combinations . These metabolites can be used to confirm Fubimina consumption .

Result of Action

The molecular and cellular effects of Fubimina’s action are similar to those of other cannabinoids. It produces effects such as locomotor suppression, antinociception, hypothermia, and catalepsy . Fubimina and similar synthetic cannabinoids often exhibit higher efficacy than most known full agonists of the cb1 receptor .

未来方向

The future directions of FUBIMINA research could involve further investigation into its metabolism in human hepatocytes . This could help in distinguishing its consumption from other isomers . The high-resolution mass spectrometry (HR-MS) approach used in previous studies could be applicable for differentiating future isomeric synthetic cannabinoids .

属性

IUPAC Name |

[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUESSZMROAFKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016923 | |

| Record name | FUBIMINA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1984789-90-3 | |

| Record name | Fubimina | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUBIMINA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUBIMINA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Fubimina interact with its target and what are the downstream effects?

A1: Fubimina acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, Fubimina demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].

Q2: What is the structural characterization of Fubimina?

A2: Fubimina, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of Fubimina.

Q3: Are there any known resistance mechanisms or cross-resistance concerns with Fubimina?

A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with Fubimina. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)